molecular formula C15H15ClN2OS B562153 クロピドグレルアミド-d4 CAS No. 1219423-91-2

クロピドグレルアミド-d4

カタログ番号: B562153
CAS番号: 1219423-91-2
分子量: 310.832
InChIキー: SRKXAUBVRPEIQR-RHQRLBAQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clopidogrel Amide-d4 is a deuterated form of Clopidogrel Amide, a derivative of Clopidogrel. Clopidogrel is an antiplatelet medication used to prevent blood clots in patients with cardiovascular diseases. The deuterated form, Clopidogrel Amide-d4, is often used in scientific research to study the pharmacokinetics and pharmacodynamics of Clopidogrel due to its stable isotope labeling.

科学的研究の応用

Clopidogrel Amide-d4 is widely used in scientific research due to its stable isotope labeling. Its applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Clopidogrel in the body.

    Pharmacodynamic Studies: Helps in understanding the drug’s mechanism of action and its effects on platelet aggregation.

    Metabolite Identification: Used to identify and quantify metabolites of Clopidogrel in biological samples.

    Drug Interaction Studies: Helps in studying the interactions of Clopidogrel with other drugs and their impact on its efficacy and safety.

作用機序

Target of Action

Clopidogrel Amide-d4, like its parent compound Clopidogrel, primarily targets the P2Y12 subtype of adenosine diphosphate (ADP) receptors on the surface of platelets . These receptors play a crucial role in platelet activation, a key process in blood clot formation .

Mode of Action

Clopidogrel Amide-d4 is a prodrug, which means it needs to be metabolized into its active form to exert its therapeutic effects . The active metabolite of Clopidogrel Amide-d4 irreversibly inhibits the P2Y12 component of ADP receptors on the platelet surface . This inhibition prevents the activation of the glycoprotein IIb/IIIa receptor complex, thereby reducing platelet aggregation . This means that platelets blocked by Clopidogrel Amide-d4 are affected for the remainder of their lifespan, which is approximately 7 to 10 days .

Biochemical Pathways

The metabolic activation of Clopidogrel Amide-d4 involves two steps . First, it is metabolized to 2-oxo-clopidogrel, primarily by cytochrome P450 enzymes, including CYP1A2 and CYP2B6 . Then, 2-oxo-clopidogrel is converted to the active thiol metabolite, either through the hydrolytic cleavage of the thioester bond (a non-oxidative pathway) or through further metabolism by cytochrome P450 enzymes .

Pharmacokinetics

Clopidogrel Amide-d4, like Clopidogrel, is well absorbed after oral administration . It is extensively metabolized in the liver via esterase-mediated hydrolysis to an inactive carboxylic acid derivative and via cytochrome P450-mediated oxidation (primarily CYP2C19) to an active thiol metabolite . The pharmacokinetics of Clopidogrel Amide-d4 can be influenced by genetic polymorphisms in the genes encoding for cytochrome P450 2C19 .

Result of Action

The molecular effect of Clopidogrel Amide-d4 is the prevention of platelet aggregation, which is a key step in the formation of blood clots . On a cellular level, this results in a reduced ability of the platelets to stick together and form a dangerous blood clot . This antiplatelet effect helps prevent blood clots in conditions such as peripheral vascular disease, coronary artery disease, and cerebrovascular disease .

Action Environment

The action, efficacy, and stability of Clopidogrel Amide-d4 can be influenced by various environmental factors. For instance, co-medications, such as proton pump inhibitors, can affect the clinical efficacy of Clopidogrel Amide-d4 by inhibiting the cytochrome P450 enzymes involved in its metabolic activation . Additionally, factors such as diet, smoking, and alcohol can also influence the pharmacokinetics and pharmacodynamics of Clopidogrel Amide-d4 .

生化学分析

Biochemical Properties

Clopidogrel Amide-d4, like its parent compound Clopidogrel, is a prodrug that requires activation via specific pharmacogenes to exert its antiplatelet function . The activation of Clopidogrel Amide-d4 involves two steps: the first step is the conversion of Clopidogrel Amide-d4 to 2-oxo-clopidogrel, and the second step involves the conversion of 2-oxo-clopidogrel to the active thiol metabolite . This active metabolite irreversibly binds to P2Y12 ADP receptors on platelets, inhibiting platelet aggregation .

Cellular Effects

Clopidogrel Amide-d4, once activated, exerts its effects on various types of cells, primarily platelets. It inhibits platelet aggregation, thereby reducing the risk of thrombotic events . In endothelial cells, clopidogrel has been shown to influence inflammatory biomarkers and adhesion molecules .

Molecular Mechanism

The molecular mechanism of action of Clopidogrel Amide-d4 involves its conversion to an active metabolite that irreversibly binds to P2Y12 ADP receptors on platelets . This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .

Temporal Effects in Laboratory Settings

The effects of Clopidogrel Amide-d4 over time in laboratory settings have been studied, with findings indicating that the drug’s antiplatelet effects can be observed within 12 hours of administration . There is substantial inter-individual variability in the response to clopidogrel treatment, in addition to prolonged recovery of platelet reactivity as a result of irreversible binding to P2Y12 receptors .

Dosage Effects in Animal Models

In animal models, the effects of Clopidogrel Amide-d4 vary with different dosages. For instance, in a mouse model of polymicrobial sepsis, clopidogrel was administered at a dosage of about 5 mg/kg per day for 5 days prior to the induction of peritonitis .

Metabolic Pathways

Clopidogrel Amide-d4 is involved in several metabolic pathways. It is primarily metabolized by the cytochrome P450 2C19 (CYP2C19) enzyme . Genetic variations in the genes encoding for CYP2C19 can affect the pharmacokinetics of clopidogrel, leading to variability in its activation and platelet inhibition .

Transport and Distribution

The transport and distribution of Clopidogrel Amide-d4 within cells and tissues are facilitated by various transporters and binding proteins. For instance, the intestinal absorption of the prodrug is mediated by the ATP-binding cassette subfamily B member 1 (ABCB1), a protein with variations that affect its transport function .

Subcellular Localization

The subcellular localization of Clopidogrel Amide-d4 and its metabolites is primarily within the platelets, where it exerts its antiplatelet effects

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Clopidogrel Amide-d4 involves the incorporation of deuterium atoms into the Clopidogrel molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the reaction of Clopidogrel with deuterated acetic anhydride in the presence of a base, such as pyridine, to form Clopidogrel Amide-d4.

Industrial Production Methods: Industrial production of Clopidogrel Amide-d4 typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the final product meets the required standards for research and pharmaceutical applications.

化学反応の分析

Types of Reactions: Clopidogrel Amide-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form its corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or amide functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Clopidogrel Amide-d4, which are useful for further pharmacological studies.

類似化合物との比較

    Ticagrelor: Another P2Y12 receptor antagonist, but unlike Clopidogrel, it does not require metabolic activation.

    Prasugrel: Similar to Clopidogrel, it is a prodrug that requires activation but has a more consistent pharmacokinetic profile.

    Cangrelor: A direct-acting P2Y12 receptor antagonist used intravenously.

Uniqueness of Clopidogrel Amide-d4: Clopidogrel Amide-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic and pharmacodynamic studies. This makes it a valuable tool in research settings, particularly for studying the metabolism and action of Clopidogrel.

生物活性

Clopidogrel Amide-d4 is a deuterated analog of the widely used antiplatelet drug clopidogrel. Its biological activity mirrors that of clopidogrel, primarily functioning as an antiplatelet agent through its interaction with the P2Y12 receptor on platelets. This article delves into the compound's biological activity, pharmacokinetics, and research applications, supported by data tables and relevant case studies.

Clopidogrel Amide-d4 has a molecular formula of C16H18D4N2O2S and a molecular weight of approximately 326.84 g/mol. The deuteration enhances its stability and can influence its pharmacokinetic properties, making it particularly useful for metabolic studies.

Clopidogrel Amide-d4 acts as a prodrug , requiring metabolic activation to exert its therapeutic effects. The activation process involves two key steps:

  • Hydrolysis : Conversion to an intermediate metabolite.
  • Oxidation : Further metabolism to the active form that irreversibly binds to the P2Y12 receptor, inhibiting ADP-mediated platelet activation and aggregation.

This mechanism significantly reduces the risk of thrombotic events in patients with cardiovascular diseases.

Pharmacokinetics

The pharmacokinetic profile of Clopidogrel Amide-d4 shows that it is well absorbed after oral administration. The deuterated form allows for precise tracking of its metabolic fate in biological systems, providing insights into drug interactions and individual variability in metabolism due to genetic factors (e.g., CYP2C19 polymorphisms) .

Biological Activity

The biological activity of Clopidogrel Amide-d4 can be summarized as follows:

  • Antiplatelet Effect : Similar to clopidogrel, it inhibits platelet aggregation, which is crucial in preventing thrombus formation.
  • Metabolic Pathway Insights : The stable isotope labeling facilitates detailed studies on drug metabolism and interactions with cytochrome P450 enzymes .

Research Applications

Clopidogrel Amide-d4 is utilized in various scientific research contexts:

  • Pharmacokinetic Studies : To investigate absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Pharmacodynamic Studies : Understanding mechanisms of action and effects on platelet function.
  • Metabolite Identification : Identifying and quantifying metabolites in biological samples.
  • Drug Interaction Studies : Assessing how Clopidogrel Amide-d4 interacts with other medications .

Comparative Analysis with Other Antiplatelet Agents

The following table compares Clopidogrel Amide-d4 with other notable antiplatelet agents:

Compound NameChemical FormulaUnique Features
ClopidogrelC16H16ClN2O2SIrreversibly inhibits P2Y12; prodrug
TicagrelorC19H21F2N3O5SRapidly reversible antiplatelet action; unique mechanism
PrasugrelC19H20F3N3O3SProdrug requiring conversion to active metabolite; more potent
AspirinC9H8O4Irreversible inhibitor of cyclooxygenase; different target

Clopidogrel Amide-d4 stands out due to its isotopic labeling, enhancing its utility in pharmacological research compared to other agents like Ticagrelor and Prasugrel, which have distinct mechanisms and metabolic pathways .

Case Studies

Recent studies have highlighted the importance of genetic factors in the efficacy of clopidogrel-based therapies. For instance, a study demonstrated that patients with certain CYP2C19 polymorphisms exhibited variable responses to clopidogrel treatment, leading to increased risks for adverse cardiovascular events . Clopidogrel Amide-d4's ability to provide clearer insights into these metabolic pathways can aid in developing personalized medicine approaches.

特性

IUPAC Name

2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c16-12-4-2-1-3-11(12)14(15(17)19)18-7-5-13-10(9-18)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H2,17,19)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKXAUBVRPEIQR-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(C(=O)N)N2CCC3=C(C2)C=CS3)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。